

SCH772984 unique inhibitor binding site

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: SCH772984

Cat. No.: S548773

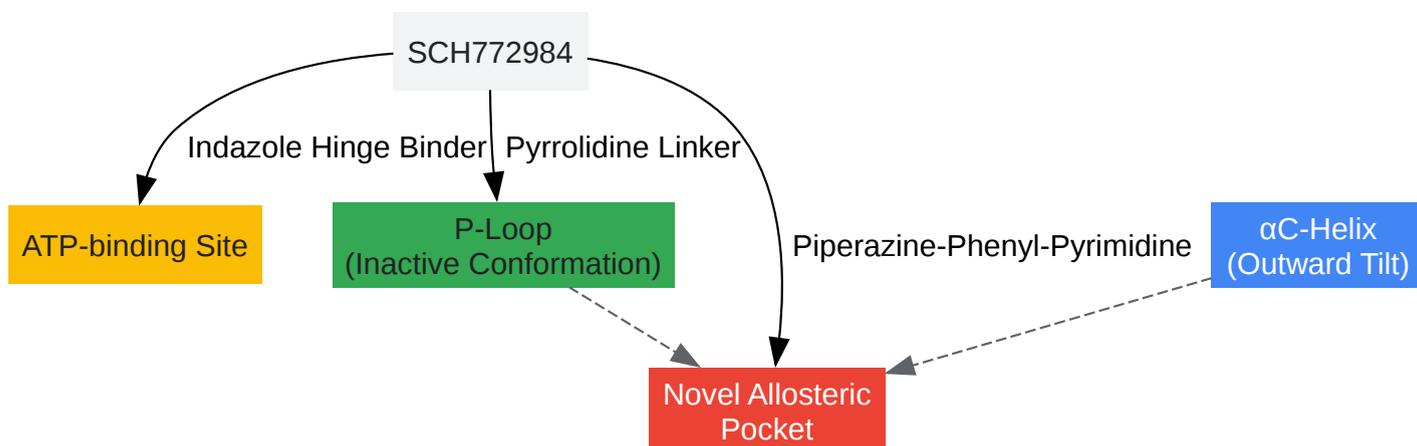
Get Quote

Structural Mechanism and Binding Mode

SCH772984 binds ERK1/2 in a unique manner classified as a **Type I_{1/2} inhibitor**. It doesn't fit the conventional Type-I or Type-II models but instead induces a novel binding pocket adjacent to the ATP site [1].

- **Induced Allosteric Pocket:** The key to its mechanism is the induction of a previously unknown binding pocket, accommodating its piperazine-phenyl-pyrimidine group. This pocket is created by an **inactive conformation of the phosphate-binding loop (P-loop)** and an **outward tilt of the α C-helix** [2] [1].
- **Critical Interactions:** The binding is stabilized by an intricate network [1]:
 - **Hinge Binding:** The indazole moiety acts as the hinge binder, forming two hydrogen bonds with the backbone.
 - **P-loop Interaction:** The pyrrolidine linker causes a tyrosine residue in the P-loop (Y36 in ERK2) to flip into the ATP site, stacking onto the pyrrolidine ring and distorting the P-loop.
 - **α C-helix Interaction:** The phenyl-pyrimidine group is oriented towards the new pocket, engaging in a π -stacking interaction with a tyrosine on the α C-helix (Y64 in ERK2).

The diagram below illustrates the key structural elements involved in this unique binding mode.



[Click to download full resolution via product page](#)

*Key structural changes in ERK2 induced by **SCH772984** binding create a novel inhibitor pocket.*

Biological and Therapeutic Significance

This unique binding mechanism translates into several critical biological and therapeutic advantages.

- **Slow Binding Kinetics & Long Residence Time:** The induced-fit binding mode is associated with **slow dissociation rates (k_{off})**. A long residence time means sustained target suppression, which can enhance efficacy in cellular settings [2] [1] [3].
- **High Selectivity:** **SCH772984** demonstrates remarkable selectivity for ERK1 and ERK2. Profiling against 456 kinases showed it potently inhibits only ERK1/2, with significantly weaker activity against a very small number of off-target kinases [1] [3].
- **Dual Mechanism of Action:** Unlike simple ATP-competitive inhibitors, **SCH772984** not only blocks ERK1/2 catalytic activity but also **inhibits the phosphorylation and activation of ERK1/2 by its upstream kinase, MEK**. This dual action more completely suppresses MAPK pathway signaling [4] [3].
- **Activity in Resistant Cancers:** **SCH772984** has shown efficacy in pre-clinical models of cancers that have developed resistance to upstream BRAF and MEK inhibitors, validating direct ERK inhibition as a promising therapeutic strategy [1] [3].

Key Experimental Data and Profiling

The table below summarizes core quantitative data characterizing **SCH772984**.

Parameter	Value	Experimental Context
ERK1 IC ₅₀	8.3 nM	Enzymatic assay [1]
ERK2 IC ₅₀	2.7 - 4 nM	Enzymatic assay [1] [3]
Cellular Efficacy	100 nM - 2 μM	Inhibits pERK & pRSK in cells [3]
# of Off-Targets (>>50% inhib. at 1 μM)	6 out of 300-456 tested	KINOMEscan & selectivity profiling [1] [3]
Key Off-Targets (IC ₅₀)	CLK2 (104 nM), DRAK1 (~200 nM), TTK (~200 nM) [1]	Enzymatic assay [1]

Detailed Experimental Protocols

To investigate the binding and kinetics of **SCH772984**, several key methodologies were employed.

Protein Crystallography

- **Objective:** Determine the high-resolution 3D structure of the ERK2-**SCH772984** complex.
- **Method:** The co-crystal structure was solved (**PDB ID: 4QTA**) and refined to high resolution. The structure revealed the unique induced pocket, the flipped conformation of Tyr36 in the P-loop, and the outward tilt of the αC-helix, providing direct visual evidence of the novel binding mode [2] [1] [5].

Binding Kinetics Analysis

- **Objective:** Measure the association (k_{on}) and dissociation (k_{off}) rates, and calculate the residence time (RT).
- **Method:** **Biolayer Interferometry (BLI)** was used. The inhibitor's slow off-rate from ERK2 was directly observed, which correlates with a long residence time (RT = 1/k_{off}). This slow dissociation was confirmed in cellular wash-out experiments showing sustained pathway inhibition [1].

Computational Studies

- **Objective:** Understand the molecular basis for the long residence time and calculate binding energetics.
- **Method: Molecular Dynamics (MD) and Steered MD (SMD) simulations** were used to simulate the unbinding pathway. **MM/GBSA** calculations confirmed **SCH772984** has a lower binding free energy than other ERK2 inhibitors. Residue decomposition analysis identified key residues (e.g., Y27, Y55, R58, Q96) in the P-loop and α C-helix pocket as critical for high-affinity binding [6].

Resistance and Research Applications

A documented resistance mechanism to **SCH772984** involves a missense mutation in ERK2 itself, where glycine is replaced by aspartic acid at position 186 (**G186D**) in the DFG motif. This mutation likely disrupts the inhibitor's binding [3]. Beyond its use as a therapeutic probe, **SCH772984** is a vital **chemical tool** in cancer biology research, used to:

- Study the functional consequences of specifically inhibiting ERK1/2.
- Investigate mechanisms of resistance to MAPK pathway inhibitors.
- Validate ERK1/2 as a drug target in various cancer models [4] [3].

The unique structural and kinetic profile of **SCH772984** has established it as a prototype for a new class of kinase inhibitors and underscores the importance of targeting unique enzyme conformations for achieving selectivity and prolonged efficacy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A unique inhibitor binding site in ERK1/2 is associated with ... [pmc.ncbi.nlm.nih.gov]
2. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics | Nature Chemical Biology [nature.com]

3. Probe SCH772984 [chemicalprobes.org]
4. SCH772984 - Ligands [guidetopharmacology.org]
5. Importance of protein flexibility in ranking ERK2 Type I 1/2 ... [pubs.rsc.org]
6. Revealing the molecular mechanism of different residence ... [sciencedirect.com]

To cite this document: Smolecule. [SCH772984 unique inhibitor binding site]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548773#sch772984-unique-inhibitor-binding-site>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com